Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate (CAS 1251698-93-7) is a synthetic small molecule belonging to the imidazolidinone-acetamido-piperidine class. Its structure features a piperidine core bearing an ethyl carbamate at the 1-position and an acetamido linker at the 4-position that connects to a 2-oxo-3-(p-tolyl)imidazolidin-1-yl moiety.

Molecular Formula C20H28N4O4
Molecular Weight 388.468
CAS No. 1251698-93-7
Cat. No. B2390116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate
CAS1251698-93-7
Molecular FormulaC20H28N4O4
Molecular Weight388.468
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)C
InChIInChI=1S/C20H28N4O4/c1-3-28-20(27)22-10-8-16(9-11-22)21-18(25)14-23-12-13-24(19(23)26)17-6-4-15(2)5-7-17/h4-7,16H,3,8-14H2,1-2H3,(H,21,25)
InChIKeyKGZGSPHJYQPZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate (CAS 1251698-93-7): Structural and Physicochemical Baseline for Informed Procurement


Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate (CAS 1251698-93-7) is a synthetic small molecule belonging to the imidazolidinone-acetamido-piperidine class. Its structure features a piperidine core bearing an ethyl carbamate at the 1-position and an acetamido linker at the 4-position that connects to a 2-oxo-3-(p-tolyl)imidazolidin-1-yl moiety [1]. The compound has a molecular formula of C₂₀H₂₈N₄O₄ and a molecular weight of 388.5 g/mol. Computed physicochemical properties include an XLogP3-AA of 1.6, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. It is listed in PubChem (CID 49669551) and is supplied by several vendors primarily as a research intermediate, typically at ≥95% purity.

1 Imidazolidinone‑acetamido‑piperidine scaffold designed for SAR diversification studies
2 Synthesis‑grade purity suitable for intermediate and reference compound use
3 Moderate predicted lipophilicity may support membrane permeability profiling in early‑stage research

Why Generic Substitution of Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate (CAS 1251698-93-7) Is Not Advisable Without Direct Comparative Data


Compounds within the imidazolidinone-piperidine class cannot be presumed interchangeable because subtle variations in the N-aryl substituent on the imidazolidinone ring, the nature of the piperidine N-capping group, and the length of the linker between the piperidine and imidazolidinone units can profoundly alter target binding, selectivity, metabolic stability, and physicochemical properties. The target compound bears a p-tolyl group on the imidazolidinone nitrogen, an acetamido linker, and an ethyl carbamate on the piperidine. Close analogs differ in one or more of these modules—for example, replacing p-tolyl with phenyl (CAS 1903395-16-3), replacing ethyl carbamate with tert-butyl carbamate (CAS 1791402-87-3), or using a direct N-piperidine attachment instead of the acetamido linker [1]. Without head-to-head quantitative data comparing these specific structural variants, a procurement decision based solely on structural analogy risks selecting a compound with substantially different potency, selectivity, or ADME properties. The evidence presented below therefore focuses on structural and predicted physicochemical differentiation, with explicit acknowledgement that high-strength comparative assay data for this specific compound remain absent from the accessible public literature as of the search date.

Target compound
p‑Tolyl substituent, acetamido linker, ethyl carbamate on piperidine
Computed XLogP3‑AA 1.6, 1 HBD, 4 HBA, 6 rotatable bonds
2‑Oxoimidazolidine oxidation state
Analog cannot be assumed interchangeable
N‑Phenyl analog may exhibit altered target binding and selectivity
tert‑Butyl carbamate analog reduces H‑bond capacity and flexibility, shifting formulation and target engagement profiles
2,4‑Dioxoimidazolidine and direct N‑linker analog may differ in metabolic stability and chemical reactivity
Structural similarity does not guarantee functional equivalence; comparative assay data are absent.

Quantitative Differentiation Evidence for Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate (CAS 1251698-93-7) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of Target Compound Versus N-Phenyl Analog

The target compound (p-tolyl substituent) exhibits a computed XLogP3-AA of 1.6, reflecting the moderate lipophilicity conferred by the para-methyl group on the phenyl ring [1]. In contrast, the direct N-phenyl analog, Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate (CAS 1903395-16-3), which lacks the para-methyl group but also differs in the imidazolidinone oxidation state, has a predicted XLogP3-AA of approximately 1.3 [2]. The +0.3 log unit difference, while modest, indicates that the target compound may exhibit slightly enhanced membrane permeability and altered tissue distribution compared to the des-methyl analog. However, these are computed values, not experimentally determined logP or logD measurements.

Lipophilicity (XLogP3‑AA)
Data to verify
+0.3 log units
Target 1.6 vs. N‑phenyl analog ~1.3 (computed)
May support differential membrane permeability context
Predicted values; experimental logP / logD required
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bonding Capacity and Molecular Flexibility Compared to tert-Butyl Carbamate Analog

The target compound has one hydrogen bond donor (the acetamido NH), four hydrogen bond acceptors, and six rotatable bonds [1]. A structurally related analog, tert-butyl (R)-3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS 1791402-87-3), lacks the acetamido linker and p-tolyl group, resulting in a reduced hydrogen bond acceptor count (likely 3) and fewer rotatable bonds (~3) . The target compound's greater hydrogen bonding capacity may enhance solubility in aqueous media and increase the number of potential interactions with biological targets, while the additional rotatable bonds introduce conformational flexibility that can be either advantageous (induced fit binding) or detrimental (entropic penalty upon binding). This differentiation is based solely on structural comparison; no experimental solubility or target-binding data are available for direct comparison.

H‑Bond & Flexibility
Data to verify
HBD +1, HBA +1, Rot. bonds +3
vs. tert‑butyl carbamate analog (computed descriptors)
Supports differential formulation and target‑engagement review
Structural inference; no experimental target‑binding data
Hydrogen bonding Molecular flexibility Drug design

Imidazolidinone Oxidation State and Linker Architecture: Structural Distinction from 2,4-Dioxoimidazolidine Analogs

The target compound contains a 2-oxoimidazolidin-1-yl moiety (one carbonyl at position 2), whereas the analog Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate (CAS 1903395-16-3) features a 2,4-dioxoimidazolidine ring (two carbonyls) [1]. The additional carbonyl at position 4 in the analog increases the electron deficiency of the ring, potentially altering its susceptibility to nucleophilic attack, metabolic reduction, and hydrogen bonding geometry. Furthermore, the target compound incorporates an acetamido linker (—CH₂CONH—) between the piperidine and imidazolidinone, whereas the analog has a direct N—N connection. This linker difference affects both the spatial distance between the two heterocyclic rings and the conformational degrees of freedom. No experimental stability or metabolic data are available for the target compound; the differentiation is inferred from established structure-reactivity principles and class-level knowledge.

Oxidation state & Linker
Class‑level inference
2‑oxoimidazolidine + acetamido linker
Comparator: 2,4‑dioxoimidazolidine + direct N‑linker
Chemical stability and metabolic profiles may differ
Inferred from structure‑reactivity principles
Chemical stability Reactivity Metabolic susceptibility

Recommended Research and Industrial Application Scenarios for Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate (CAS 1251698-93-7)


Scaffold Diversification in Medicinal Chemistry SAR Campaigns

When exploring imidazolidinone-piperidine scaffolds for target engagement, the target compound's unique combination of a p-tolyl substituent, acetamido linker, and ethyl carbamate provides a distinct structural vector for SAR studies. Its computed XLogP3-AA of 1.6 [1] and moderate hydrogen bonding capacity make it suitable as a reference compound in series that aim to modulate lipophilicity while maintaining solubility.

Comparator for Metabolic Stability and Off-Target Profiling of Imidazolidinone Derivatives

Given the structural differences from 2,4-dioxoimidazolidine analogs and the presence of the metabolically labile ethyl carbamate group, this compound serves as a valuable comparator in metabolic stability assays. Researchers investigating the impact of the imidazolidinone oxidation state on cytochrome P450-mediated metabolism can use this compound alongside the 2,4-dioxo analog to deconvolute structure-metabolism relationships.

Crystallography and Solid-State Characterization Studies

The target compound's six rotatable bonds [1] and specific hydrogen bonding donor/acceptor pattern suggest a propensity for multiple polymorphic forms or solvates. It is well-suited for solid-state characterization studies aimed at understanding the relationship between molecular flexibility and crystallization behavior, with potential relevance to formulation development.

Application
Selection Property
Validation Focus
Scaffold diversification in medicinal chemistry SAR campaigns
Unique p‑tolyl + acetamido + ethyl carbamate vector
Lipophilicity modulation and target‑engagement review
Comparator for metabolic stability and off‑target profiling of imidazolidinone derivatives
Ethyl carbamate liability; 2‑oxoimidazolidine oxidation state
Cytochrome P450 metabolism and off‑target profile context
Crystallography and solid‑state characterization studies
Multiple rotatable bonds; defined H‑bond donor/acceptor pattern
Polymorph/solvate formation and formulation‑behavior review
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